8-Bromo-1-chloro-2-naphthalenamine
Description
8-Bromo-1-chloro-2-naphthalenamine (C₁₀H₇BrClN) is a halogenated naphthalene derivative featuring bromine and chlorine substituents at positions 8 and 1, respectively, with an amine group at position 2. For example, 8-bromo-1-naphthoic acid derivatives are synthesized via sodium azide and ammonia treatment, yielding crystalline products with distinct hydrogen-bonding networks and reduced steric strain in 1,8-disubstituted systems .
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
8-bromo-1-chloronaphthalen-2-amine |
InChI |
InChI=1S/C10H7BrClN/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5H,13H2 |
InChI Key |
APRWJFWMQXWVMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(C=C2)N)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: 8-Bromo-1-chloro-2-naphthalenamine is used as an intermediate in organic synthesis, particularly in the construction of complex molecular structures. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 8-Bromo-1-chloro-2-naphthalenamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 8-Bromo-1-chloro-2-naphthalenamine and structurally related compounds:
Reactivity and Stability
- Halogenation Patterns : Bromination conditions (e.g., acetic vs. sulfuric acid) significantly influence product regiochemistry in tribromo-naphthol derivatives, suggesting that this compound’s reactivity may also depend on reaction media .
- Functional Group Impact : The ketone group in 8-Bromo-3,4-dihydro-2H-naphthalen-1-one renders it more electrophilic than amine-containing analogs, enabling nucleophilic additions absent in the target compound .
Research Findings and Implications
- Crystallinity : The herringbone motif observed in 8-Bromo-naphthalen-1-amine suggests that this compound may also form stable crystals, advantageous for material science applications.
- Synthetic Challenges : Multi-halogenated naphthalenes often require precise bromination/chlorination sequences to avoid byproducts, as seen in tribromo-naphthol synthesis .
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